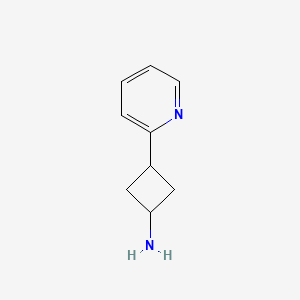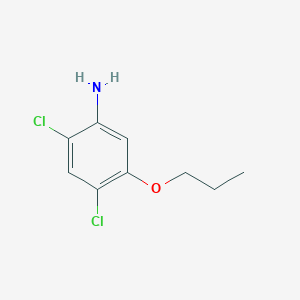
3,5-Dibromo-6-chloro-N-methylpyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-6-chloro-N-methylpyrazin-2-amine: is a heterocyclic compound with the following chemical formula:
C5H4Br2ClN3
. It belongs to the pyrazine family and contains both bromine and chlorine substituents on the pyrazine ring. The compound’s molecular weight is approximately 301.37 g/mol .Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of 3,5-Dibromo-6-chloro-N-methylpyrazin-2-amine involves several steps. One common approach is the reaction of 6-chloropyrazine with N-methylamine, followed by bromination at positions 3 and 5. The detailed synthetic route would include specific reagents, solvents, and reaction conditions.
Industrial Production:: Industrial production methods for this compound may vary depending on the manufacturer. it typically involves large-scale synthesis using optimized conditions to achieve high yields.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield different derivatives of the compound.
Substitution: The halogen atoms (bromine and chlorine) make it susceptible to substitution reactions.
Bromine: Used for bromination reactions.
Chlorine: Used for chlorination reactions.
Reduction agents: Such as hydrogen gas (H₂) or metal hydrides (e.g., LiAlH₄).
Oxidizing agents: Like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Major Products:: The major products formed during these reactions would include various halogenated derivatives of the pyrazine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Blocks: It serves as a building block for the synthesis of more complex molecules.
Functional Groups: Researchers explore its reactivity to introduce specific functional groups.
Pharmaceuticals: Investigated for potential drug development due to its structural features.
Biological Activity: Studies assess its effects on biological systems.
Agrochemicals: Used in the development of pesticides and herbicides.
Materials Science: Investigated for applications in materials and polymers.
Wirkmechanismus
The exact mechanism by which 3,5-Dibromo-6-chloro-N-methylpyrazin-2-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific information on similar compounds, researchers often compare it to related pyrazine derivatives to highlight its unique properties.
Remember that further research and scientific literature would provide more detailed insights into each aspect of this compound.
Eigenschaften
Molekularformel |
C5H4Br2ClN3 |
|---|---|
Molekulargewicht |
301.36 g/mol |
IUPAC-Name |
3,5-dibromo-6-chloro-N-methylpyrazin-2-amine |
InChI |
InChI=1S/C5H4Br2ClN3/c1-9-5-3(7)10-2(6)4(8)11-5/h1H3,(H,9,11) |
InChI-Schlüssel |
GTFHWIJFJZEMSM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(N=C(C(=N1)Cl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13077312.png)
![({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene](/img/structure/B13077318.png)
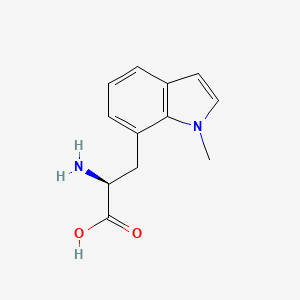
![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13077333.png)

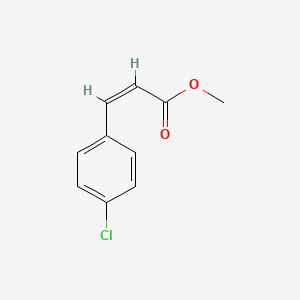

![2-([1,1'-Biphenyl]-2-yl)-1,2-diphenylethanone](/img/structure/B13077366.png)
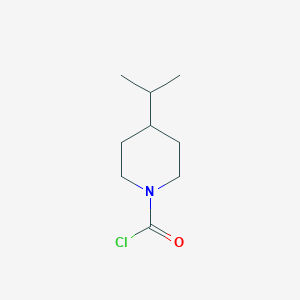
![3-[(2-Iodocycloheptyl)oxy]oxetane](/img/structure/B13077371.png)
